molecular formula C16H21N3O4 B8628129 1-(N-benzyloxycarbonylglycyl)-4-piperidinecarboxamide

1-(N-benzyloxycarbonylglycyl)-4-piperidinecarboxamide

Cat. No. B8628129
M. Wt: 319.36 g/mol
InChI Key: YERYQSGEDZWYAZ-UHFFFAOYSA-N
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Patent
US04883802

Procedure details

62.8 g of N-benzyloxycarbonyl glycine was dissolved in 1000 ml of tetrahydrofuran and the solution was cooled to -15° C., to which 42.3 g of isobutyl chloroformate and then 31.0 g of triethylamine were added dropwise at -15° to -5° C. and stirrd at -10° to -5° C. for 15 minutes. Next, 38.5 g of 4-piperidinecarboxamide was added while maintaining the temperature at -10° to -5° C. The reaction liquid was allowed to stand so as to rise its temperature to room temperature over 2 hours. The insoluble solid was filtered off. This solid was suspended in 500 ml of water, the suspension was stirred for 30 minutes and then the insoluble solid was filtered off. The wet solid was dissolved in 700 ml of ethanol with warming and the solution was concentrated to 200 ml at atmospheric pressure. After the concentrate was allowed to cool, 64.8 g of 1-(N-benzyloxycarbonylglycyl)-4-piperidinecarboxamide having the melting point of 164° to 166° C. was obtained. This was dissolved in 950 ml of methanol and 7 g of 5 % palladium on carbon was added thereto followed by subjecting to the catalytic hydrogenation while introducing hydrogen gas at room temperature. After 4 hours, the catalyst was filtered off and the reaction solution was concentrated to 100 ml. 250 ml of ethyl acetate was added and again the resultant solution was concentrated to 150 ml and allowed to cool so as to obtain the precipitate, which was filtered to obtain the titled compound.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Quantity
38.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC(OCC(C)C)=O.C(N(CC)CC)C.[NH:31]1[CH2:36][CH2:35][CH:34]([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]1>O1CCCC1>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([N:31]1[CH2:36][CH2:35][CH:34]([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]1)=[O:15])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
62.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42.3 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
38.5 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -10° to -5° C
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
to room temperature
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The wet solid was dissolved in 700 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
with warming
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to 200 ml at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 64.8 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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